

# Technical Guide: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

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## Compound of Interest

Compound Name:	6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
CAS No.:	182483-97-2
Cat. No.:	B071042

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## Executive Summary & Identity Profile

**6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide** is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase) and antiviral agents. Due to its specific substitution pattern—combining a hydrogen bond donor/acceptor motif (pyridone) with a reactive handle (chloride) and a functionalizable amide—it serves as a versatile building block for fragment-based drug discovery.

While the unsubstituted amide is often synthesized in situ or on-demand, its direct precursor, the carboxylic acid, is the primary commercial entry point.

## Identity Data

Parameter	Detail
Chemical Name	6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Synonyms	2-Chloro-6-hydroxyisonicotinamide; 6-Chloro-2-hydroxypyridine-4-carboxamide
Primary Precursor CAS	6313-51-5 (Acid form: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	172.57 g/mol
Core Scaffold	2-Pyridone (2-Hydroxypyridine tautomer)

## Structural Tautomerism

The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydro form generally predominates, which is critical for its hydrogen-bonding interactions in protein active sites.



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Caption: Tautomeric equilibrium favoring the 2-oxo species, essential for donor-acceptor recognition.

## Synthetic Pathway & Methodology

The synthesis of **6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide** is typically achieved via a two-step sequence starting from 2,6-dichloroisonicotinic acid. This route ensures regioselective installation of the oxygen functionality while preserving the 6-chloro handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

### Step 1: Regioselective Hydrolysis

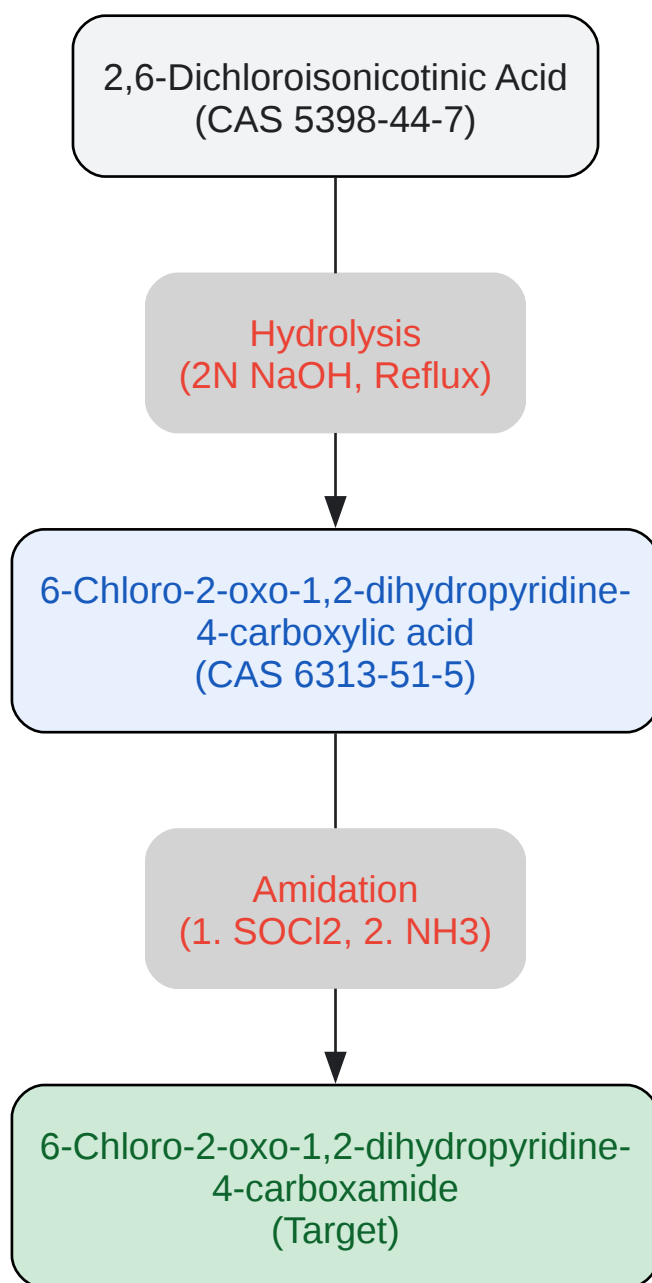
The starting material, 2,6-dichloroisonicotinic acid (CAS 5398-44-7), undergoes nucleophilic aromatic substitution with hydroxide. The reaction is driven by the electron-deficient nature of the pyridine ring.

- Reagents: 2N NaOH (aq).
- Conditions: Reflux (100–130 °C) for 12–16 hours.
- Workup: Acidification with 6N HCl precipitates the product.[1]
- Product: 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5).[2][3]

## Step 2: Amidation

The carboxylic acid is converted to the primary amide. Direct reaction with ammonia can be sluggish; activation via an acid chloride or mixed anhydride is preferred.

- Activation: Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ ) with catalytic DMF.
- Amidation: Treatment with aqueous or anhydrous Ammonia ( $\text{NH}_3$ ).
- Alternative: Coupling reagents (HATU/EDC) with  $\text{NH}_4\text{Cl}$  for milder conditions.



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Caption: Synthetic route from commercially available 2,6-dichloroisonicotinic acid to the target amide.

## Applications in Drug Discovery[7][8]

This scaffold is highly valued for its ability to mimic peptide bonds and interact with kinase hinge regions.

## Kinase Inhibition (p38 MAP Kinase)

The 2-pyridone motif serves as a bioisostere for the hinge-binding region of ATP. The "donor-acceptor" hydrogen bonding pattern (NH donor, C=O acceptor) is complementary to the backbone residues of many kinases.

- Mechanism: The 6-chloro group allows for the introduction of hydrophobic aryl groups (via Suzuki coupling) to access the "selectivity pocket" of the kinase.
- Utility: Development of anti-inflammatory agents targeting the p38 pathway.

## Antiviral Therapeutics

Recent patent literature (e.g., WO2024178004) highlights the use of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives as inhibitors of viral proteases. The carboxamide group can be further modified to engage catalytic cysteines or serines in viral enzymes.

## Fragment-Based Screening

Due to its low molecular weight (<200 Da) and high ligand efficiency, the amide is an ideal "fragment" for X-ray crystallographic screening. It binds efficiently to polar sub-pockets, allowing researchers to "grow" the molecule from the 6-position.

## Analytical Characterization

To validate the identity of the synthesized amide, the following analytical signatures are diagnostic:

Method	Diagnostic Signal	Note
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ ~11.0–12.0 ppm (br s, 1H): Pyridone NH	Confirms 2-oxo tautomer.
$\delta$ ~7.5–8.5 ppm (br s, 2H): Amide NH <sub>2</sub>	Typical primary amide signals.	
$\delta$ ~6.5–7.0 ppm (s, 2H): Aromatic CH	C3 and C5 protons (singlets or meta-coupled).	
LC-MS (ESI)	$[\text{M}+\text{H}]^+ = 173/175$	Characteristic 3:1 chlorine isotope pattern.
IR Spectroscopy	~1650–1690 $\text{cm}^{-1}$ : Amide I band	Strong carbonyl stretch (C=O).

## Safety & Handling (SDS Summary)

While specific toxicological data for the amide may be limited, data for the precursor (CAS 6313-51-5) suggests the following precautions:

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Handling: Use in a fume hood. Avoid dust generation.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
- Incompatibility: Strong oxidizing agents, strong bases.

## References

- Synthesis of Precursor (Acid)
  - Therapeutic compounds.[1][4][5] (2024).[1] Patent WO2024178004A2.[1] [Link\[1\]](#)
  - Method G: Synthesis of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (B-1).
- Commercial Availability (Acid Precursor)

- 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 6313-51-5).[2][3] BLD Pharm. [Link](#)
- Structural Context (Pyridone Tautomerism)
  - Tautomerism in 2-hydroxypyridines. IUPAC Gold Book. [Link](#)
- Kinase Inhibitor Applications: Pyridone-based kinase inhibitors. Journal of Medicinal Chemistry (General Reference).

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